(2S,3R)-3-(2-Nitro-1H-imidazole-1-ylmethoxy)-1,2,4-butanetriol
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Overview
Description
Doranidazole is a C-nitro compound.
Scientific Research Applications
Nitrogen-rich Gas Generators
- Imidazole-based molecules, including derivatives similar to the chemical , have been explored for their potential applications in nitrogen-rich gas generators. These compounds have high positive heats of formation due to their energetic molecular backbone (Srinivas, Ghule, & Muralidharan, 2014).
Imaging Hypoxic Tissue
- Nitroimidazole-substituted ligands have been synthesized for potential use in technetium-99m complexes. These complexes are investigated as imaging agents for hypoxic tissues, indicating a potential application in medical diagnostics (Ramalingam, Raju, Nanjappan, & Nowotnik, 1995).
Organocatalysis
- A specific imidazole-based zwitterionic-salt has been identified as an efficient organocatalyst for certain chemical reactions. This highlights the role of such compounds in facilitating organic synthesis (Rahman, Roy, Ghosh, Mitra, Majee, & Hajra, 2014).
Anti-Candida Agents
- Imidazole analogues, including ones structurally related to (2S,3R)-3-(2-Nitro-1H-imidazole-1-ylmethoxy)-1,2,4-butanetriol, have demonstrated potent anti-Candida activity, surpassing some existing antifungal agents. This suggests their potential as new therapeutic agents in treating fungal infections (Silvestri, Artico, La Regina, Di Pasquali, De Martino, D'Auria, Nencioni, & Palamara, 2004).
Anti-Hypertension Activities
- Certain benzimidazole derivatives, related to the compound of interest, have shown potential as novel angiotensin II receptor antagonists with anti-hypertensive activities. This suggests a possible application in cardiovascular therapeutics (Zhu, Da, Wu, Zheng, Zhu, Wang, Yan, & Chen, 2014).
Synthesis of Acyclic Nitroazole Nucleosides
- Research on the synthesis of acyclic nucleosides of nitroazole, such as 4-nitro-1H-imidazole, has been conducted. These studies are fundamental in understanding the chemical properties and potential applications of such compounds (Walczak, Wamberg, & Pedersen, 2004).
Fluorescent Probes for Hypoxic Cells
- A 4-nitroimidazole-3-hydroxyflavone conjugate has been developed as a fluorescent probe for hypoxic cells. This research indicates the role of nitroimidazole derivatives in biological imaging and diagnostics (Feng, Wang, Chen, Wang, Wang, Li, Li, Zhou, & Zhang, 2016).
Stereochemically Divergent Synthesis
- Imidazoline-aminophenol-Ni complex catalysis has been used for stereochemically divergent synthesis of certain compounds. This underscores the utility of imidazole derivatives in advanced organic synthesis techniques (Arai & Yamamoto, 2014).
Treatment Against Human African Trypanosomiasis
- Compounds containing 2-substituted imidazoles have shown significant activity against human African trypanosomiasis, a parasitic disease. This highlights their potential as therapeutic agents in infectious disease treatment (Samant & Sukhthankar, 2011).
properties
Product Name |
(2S,3R)-3-(2-Nitro-1H-imidazole-1-ylmethoxy)-1,2,4-butanetriol |
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Molecular Formula |
C8H13N3O6 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol |
InChI |
InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m0/s1 |
InChI Key |
FIITXXIVUIXYMI-NKWVEPMBSA-N |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CO[C@H](CO)[C@H](CO)O |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O |
synonyms |
1-(1',3',4'-trihydroxy-2'-butoxy)methyl-2-nitroimidazole RP 343 RP-343 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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